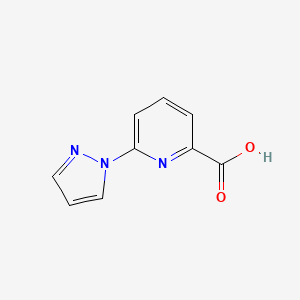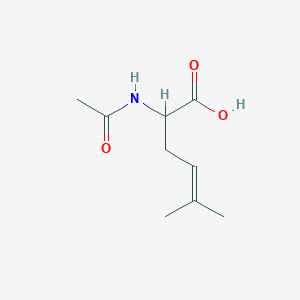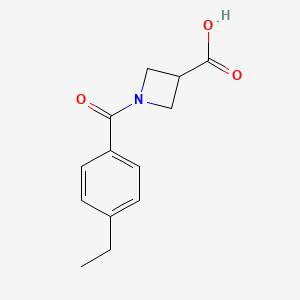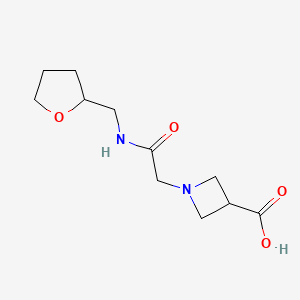
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2,6-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction . The compound likely has a complex structure due to the presence of multiple functional groups and the dichlorophenyl ring .Physical And Chemical Properties Analysis
Based on its structure, the compound is likely to be a solid under normal conditions . Its other physical and chemical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Cross-Coupling Reactions
Research has shown the utility of similar carboxylic acid anions in regioselective cross-coupling reactions, where they serve as tunable directing groups. For instance, the cross-coupling reaction of 2,6-dichloronicotinic acid with dihalo heterocycles like 2,5-dibromo-1,2,4-triazole derivatives led to selective synthesis of substituted nicotinic acids and triazoles. This illustrates the compound's role in facilitating specific bond formations in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields including pharmaceuticals, materials science, and catalysis (Houpis et al., 2010).
Corrosion Inhibition
Another area of application involves the study of triazole derivatives for corrosion inhibition. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in protecting mild steel in acidic environments was investigated, demonstrating significant inhibition efficiencies. Such studies underscore the potential of oxazole derivatives in developing effective corrosion inhibitors for industrial applications, thereby extending the lifespan of metal structures and components (Lagrenée et al., 2002).
Synthesis of Peptidomimetics
Oxazole derivatives have also been utilized in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for triazole-based scaffolds, was achieved through ruthenium-catalyzed cycloaddition, demonstrating the compound's relevance in the creation of novel bioactive molecules with potential therapeutic applications (Ferrini et al., 2015).
Antimicrobial and Anticancer Agents
Furthermore, oxazole derivatives have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines revealed promising anticancer and antimicrobial activities, highlighting the potential of such compounds in the development of new pharmaceutical agents (Katariya et al., 2021).
Future Directions
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-4-9-11(13(17)18)12(16-19-9)10-7(14)5-3-6-8(10)15/h3,5-6H,2,4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPRSLPLJGGYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)




![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)



![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)


![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)